Cas no 133510-30-2 (ethyl 2,4-dioxobutanoate)
ethyl 2,4-dioxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2,4-dioxo-, ethyl ester
- ethyl 2,4-dioxobutanoate
- SCHEMBL4107223
- AKOS010652649
- EN300-1125434
- 133510-30-2
- DTXSID60570496
-
- Inchi: 1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3
- InChI Key: ZDIFEPHUUQALKH-UHFFFAOYSA-N
- SMILES: O(C(C(CC=O)=O)=O)CC
Computed Properties
- Exact Mass: 144.04224
- Monoisotopic Mass: 144.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 60.4Ų
Experimental Properties
- PSA: 60.44
ethyl 2,4-dioxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125434-0.05g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1125434-0.1g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1125434-0.25g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1125434-0.5g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1125434-1.0g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1125434-2.5g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1125434-5.0g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1125434-10.0g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1125434-1g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1125434-5g |
ethyl 2,4-dioxobutanoate |
133510-30-2 | 95% | 5g |
$1614.0 | 2023-10-26 |
ethyl 2,4-dioxobutanoate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on ethyl 2,4-dioxobutanoate
Ethyl 2,4-Dioxobutanoate: An In-Depth Overview
Ethyl 2,4-dioxobutanoate (CAS No. 133510-30-2) is a compound of significant interest in the field of organic chemistry and related disciplines. This compound, with its unique structural features, has garnered attention due to its potential applications in various industries and its role in advancing scientific research. In this article, we delve into the properties, synthesis methods, applications, and recent advancements associated with ethyl 2,4-dioxobutanoate, providing a comprehensive understanding of its significance in modern chemistry.
The chemical structure of ethyl 2,4-dioxobutanoate comprises a butanoic acid derivative with two oxygen atoms at positions 2 and 4 of the butane chain. This structure contributes to its distinctive reactivity and functionality. Recent studies have highlighted the importance of such compounds in organic synthesis, particularly in the development of bioactive molecules and advanced materials. Researchers have explored the use of ethyl 2,4-dioxobutanoate as an intermediate in the synthesis of various pharmaceutical agents and agrochemicals.
Synthesis methods for ethyl 2,4-dioxobutanoate have evolved significantly over the years. Traditionally, it was synthesized through multi-step processes involving esterification and oxidation reactions. However, recent advancements have introduced more efficient and environmentally friendly approaches. For instance, researchers have employed catalytic systems to achieve higher yields and better selectivity in the synthesis process. These innovations not only enhance the production efficiency but also align with the growing demand for sustainable chemical practices.
Ethyl 2,4-dioxobutanoate finds applications across diverse fields due to its versatile chemical properties. In the pharmaceutical industry, it serves as an intermediate in drug development processes, particularly in the synthesis of antibiotics and anti-inflammatory agents. Its ability to participate in various nucleophilic reactions makes it a valuable component in organic synthesis workflows.
In addition to pharmaceutical applications, ethyl 2,4-dioxobutanoate has shown promise in materials science. Recent studies have explored its use as a precursor for the development of advanced polymers and coatings with enhanced mechanical properties. The compound's ability to form stable bonds under specific reaction conditions has made it a subject of interest for researchers working on high-performance materials.
The safety profile of ethyl 2,4-dioxobutanoate is another critical aspect that has been extensively studied. While it is generally considered non-toxic under normal handling conditions, proper precautions are recommended during synthesis and use to ensure worker safety and environmental protection.
In conclusion, ethyl 2,4-dioxobutanoate (CAS No. 133510-30-2) stands out as a versatile compound with wide-ranging applications across multiple industries. Its role as an intermediate in organic synthesis and its potential contributions to materials science underscore its importance in contemporary chemical research. As advancements continue to be made in synthesis techniques and application development, ethyl 2,4-dioxobutanoate is poised to play an even more significant role in shaping future innovations.
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